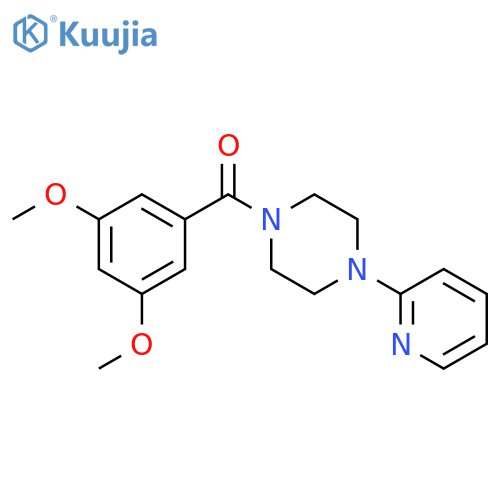Cas no 369400-61-3 (1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine)

369400-61-3 structure
商品名:1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine
CAS番号:369400-61-3
MF:C18H21N3O3
メガワット:327.377644300461
CID:5416678
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- (3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Methanone, (3,5-dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]-
- 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine
-
- インチ: 1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3
- InChIKey: KCLSMEKOKXDQSV-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(OC)=CC(OC)=C1)(N1CCN(C2=NC=CC=C2)CC1)=O
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0223-5mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-5μmol |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-2μmol |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-3mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-1mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-2mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3318-0223-4mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
369400-61-3 (1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量